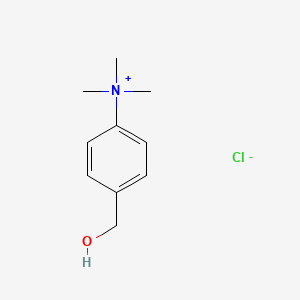
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound with a benzene ring substituted with a hydroxymethyl group and a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.
- The product is then purified through crystallization or other suitable methods.
N,N,N-trimethylaniline: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-N,N,N-trimethylanilinium chloride.
Reduction: Formation of 4-(Aminomethyl)-N,N,N-trimethylaniline.
Substitution: Formation of various substituted anilinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
111728-67-7 |
|---|---|
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZOPDHARSJVCMLD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)CO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


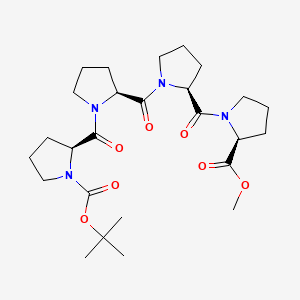
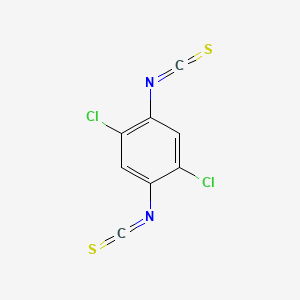
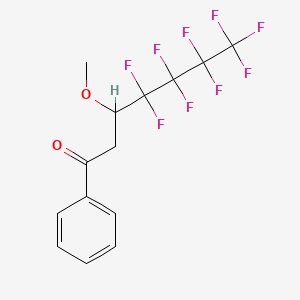
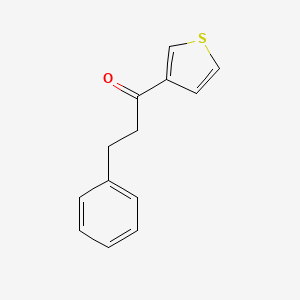
![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
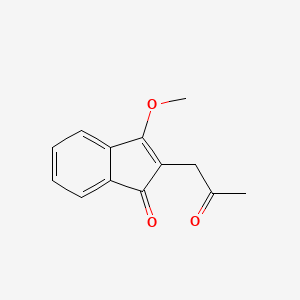
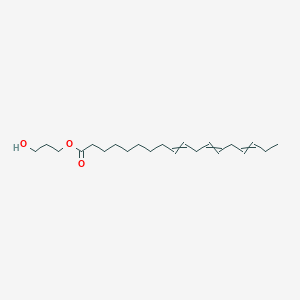
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
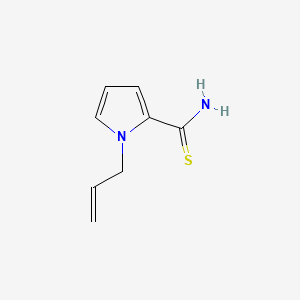
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
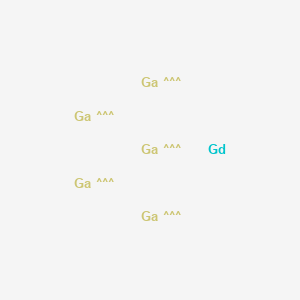
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
